(Rac)-3'-Hydroxy simvastatin is a significant compound derived from simvastatin, a widely used statin for cholesterol management. This compound functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme critical in the cholesterol biosynthesis pathway. The inhibition of this enzyme leads to decreased cholesterol levels in the body, making it an essential drug in treating hyperlipidemia and preventing cardiovascular diseases.
(Rac)-3'-Hydroxy simvastatin is primarily synthesized as a metabolite of simvastatin, which is produced from the fermentation of Aspergillus terreus. The compound can also be synthesized through various chemical methods, including enzymatic processes that enhance yield and purity.
(Rac)-3'-Hydroxy simvastatin belongs to the class of statins, which are lipid-lowering medications. Statins are classified as competitive inhibitors of HMG-CoA reductase and are utilized in clinical settings to manage cholesterol levels.
The synthesis of (Rac)-3'-Hydroxy simvastatin can be approached through several methods:
(Rac)-3'-Hydroxy simvastatin has a complex molecular structure characterized by its lactone ring and hydroxyl functional groups. The molecular formula is CHO, with a specific stereochemistry that plays a crucial role in its biological activity.
(Rac)-3'-Hydroxy simvastatin participates in several chemical reactions, primarily involving its interaction with HMG-CoA reductase:
The binding affinity of (Rac)-3'-Hydroxy simvastatin to HMG-CoA reductase is characterized by a Ki value of approximately 0.2 nM, indicating its potent inhibitory action .
The mechanism by which (Rac)-3'-Hydroxy simvastatin exerts its effects involves several key steps:
Analytical techniques such as high-performance liquid chromatography are often employed to assess purity and concentration during synthesis and formulation processes .
(Rac)-3'-Hydroxy simvastatin is primarily utilized in:
(Rac)-3′-Hydroxy simvastatin (CAS: 126313-98-2) is a pharmacologically significant metabolite of the hypolipidemic drug simvastatin. The compound's systematic IUPAC name is (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 3-hydroxy-2,2-dimethylbutanoate, reflecting its complex polycyclic structure. The molecular formula is C₂₅H₃₈O₆ with a molecular weight of 434.57 g/mol [1] [2]. Its structural signature includes the characteristic simvastatin hexahydronaphthalene core esterified with a 3-hydroxy-2,2-dimethylbutyrate side chain, distinguishing it from the parent compound through hydroxylation at the 3′ position of the butanoate moiety. The SMILES notation (CC(O)C(C)(C)C(OC1CC(C)C=C2C=CC(C)C(CCC3CC(O)CC(O3)=O)C12)=O) captures this stereochemical complexity [1].
Table 1: Molecular Identifiers of (Rac)-3′-Hydroxy Simvastatin
Property | Value |
---|---|
CAS Registry Number | 126313-98-2 |
Molecular Formula | C₂₅H₃₈O₆ |
Molecular Weight | 434.57 g/mol |
SMILES Notation | CC(O)C(C)(C)C(OC1CC(C)C=C2C=CC(C)C(CCC3CC(O)CC(O3)=O)C12)=O |
IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 3-hydroxy-2,2-dimethylbutanoate |
The "(Rac)" prefix explicitly denotes the racemic nature of this simvastatin metabolite, indicating an equimolar mixture of two enantiomeric forms at the 3′-hydroxy position. Unlike simvastatin, which possesses specific stereocenters that confer optimal binding to HMG-CoA reductase, the racemic 3′-hydroxy metabolite lacks stereoselectivity due to the introduced chiral center at the butanoate side chain [1]. This racemization significantly impacts its biochemical interactions, as evidenced by altered binding kinetics compared to the single-enantiomer parent drug. The metabolic pathway yielding this racemic mixture involves hepatic cytochrome P450-mediated oxidation (primarily CYP3A4), which demonstrates limited stereospecificity at this particular position [3]. X-ray crystallographic analyses of related statin-HMG-CoA reductase complexes reveal that precise three-dimensional orientation of functional groups is critical for inhibition efficacy, suggesting that only one enantiomer of (Rac)-3′-hydroxy simvastatin likely retains significant enzymatic activity [5].
Structural differences between simvastatin (C₂₅H₃₈O₅, MW 418.56 g/mol) and its 3′-hydroxy metabolite manifest in both physicochemical properties and biological interactions:
Table 2: Structural and Functional Comparison with Simvastatin
Characteristic | Simvastatin | (Rac)-3′-Hydroxy Simvastatin | Biological Implication |
---|---|---|---|
Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₈O₆ | Increased polarity |
Key Functional Groups | Lactone ring; Unmodified butanoate | Hydroxylated butanoate at C3′ | Enhanced hydrogen bonding capacity |
Active Form | Hydrolyzed β-hydroxy acid | Directly active metabolite | Bypasses hydrolysis step |
HMG-CoA Binding Region | Decalin + lactone/core acid | Additional hydroxyl interaction site | Altered binding kinetics |
Calculated LogP* | ~4.4 (lactone) / 1.8 (acid) [3] | Estimated ~1.5 | Reduced membrane permeability |
The critical structural modification is the 3′-hydroxylation of the dimethylbutyrate side chain, which introduces both steric and electronic effects. Crystallographic studies of simvastatin acid bound to HMG-CoA reductase (PDB ID: 1HW9) reveal that the carboxylate group of the hydrolyzed simvastatin forms critical hydrogen bonds with Lys691, Glu559, and Asp767 residues in the catalytic site [5]. The additional hydroxyl group in (Rac)-3′-hydroxy simvastatin extends toward a hydrophilic subpocket near Ser684 and Lys692, potentially altering binding affinity. However, molecular modeling suggests steric constraints may partially offset this gain in interactions, particularly for the non-preferred enantiomer in the racemic mixture. The intact ester linkage (unlike simvastatin acid) may also limit direct ionic interactions with the catalytic lysine residue [5].
(Rac)-3′-Hydroxy simvastatin presents as a white to off-white crystalline solid under standard conditions [1] [2]. Its solubility profile reflects moderate polarity, with high solubility in dimethyl sulfoxide (DMSO) and methanol (>10 mg/mL), moderate solubility in ethanol, and limited aqueous solubility (<0.1 mg/mL in buffered solutions at physiological pH). The additional hydroxyl group confers greater hydrophilicity compared to simvastatin (logP reduction of approximately 0.3-0.5 units), though both compounds remain predominantly lipophilic [3].
Stability assessments indicate sensitivity to hydrolytic degradation and oxidative processes. The ester linkage is susceptible to enzymatic and base-catalyzed hydrolysis, while the allylic hydroxyl group may undergo oxidation, particularly under light exposure. Optimal storage requires protection from moisture at -20°C in sealed containers, with limited stability observed in solution state even at -80°C (1 month) [1]. The compound exhibits low hygroscopicity in solid state, maintaining crystallinity below 85% relative humidity. Thermal analysis reveals decomposition above 150°C without distinct melting point, suggesting polymorphic instability.
Table 3: Physicochemical Properties of (Rac)-3′-Hydroxy Simvastatin
Property | Characteristics | Storage Recommendations |
---|---|---|
Physical Form | White to off-white crystalline solid | Protect from light |
Solubility (Water) | <0.1 mg/mL (pH 7.4) | Aqueous solutions unstable |
Solubility (Organic) | >10 mg/mL in DMSO, methanol | Use anhydrous solvents |
Thermal Stability | Decomposition >150°C | Room temperature (short term) |
Hydrolytic Sensitivity | Ester hydrolysis at pH extremes | Neutral pH buffers preferred |
Photostability | Photosensitive (allylic hydroxyl) | Amber vials; inert atmosphere |
Long-term Storage | -20°C (sealed, desiccated) | 1 month at -20°C; 6 months at -80°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7